molecular formula C12H12O2 B8303122 Benzylidene 2,4-pentanedione

Benzylidene 2,4-pentanedione

Cat. No. B8303122
M. Wt: 188.22 g/mol
InChI Key: OOKUSDZYOMYKEJ-UHFFFAOYSA-N
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Description

Benzylidene 2,4-pentanedione is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzylidene 2,4-pentanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylidene 2,4-pentanedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzylidene 2,4-pentanedione

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

6-phenylhex-5-ene-2,4-dione

InChI

InChI=1S/C12H12O2/c1-10(13)9-12(14)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

OOKUSDZYOMYKEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by the method of Example 6 (that is, using 2,2,6,6-tetramethylpiperidine as base instead of triethylamine) using 2,4-pentanedione instead of ethyl acetoacetate. The material prepared by this procedure was identical to that prepared by the method of Example 30, as indicated by the reverse phase chromatographic method described in Example 2.
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Synthesis routes and methods II

Procedure details

Theses compounds may be prepared by various methods but are most conveniently prepared by reacting a benzaldehyde with acetyl acetone in the presence of a suitable catalyst and reaction medium, preferably piperidine and cyclohexane, at reflux temperature under continuous azeotropic water removal. The benzaldehyde reactant will be that which corresponds to the desired substitution of the benzylidene derivative of the final benzylidene pentanedione. The crude product resulting from the foregoing reaction may then be purified by crystallization with methanol to produce the desired benzylidene 2,4-pentanedione. Suitable reactions and reaction conditions are set forth in the examples contained herein.
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